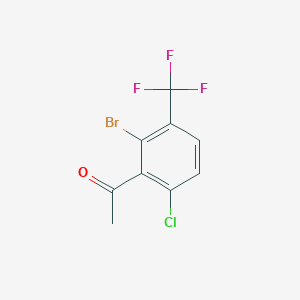

sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate

説明

Sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate (Na-ADS) is an organic compound that has been used in a wide range of scientific research applications. It is a versatile compound with a wide range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.

科学的研究の応用

Synthesis and Biological Activity

Synthesis of Heterocycles : Sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate, a precursor similar to sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate, is used for synthesizing biologically active heterocycles. These compounds exhibit antimicrobial activity and potential as surface-active agents (R. El-Sayed, 2006).

Sulfone Synthesis : In research involving benzthiazol compounds, sodium sulfonates were used in the synthesis of sulfones, a process that could be analogous to reactions involving sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate (M. M. Kandeel, 1991).

Material Science Applications

- Surfactant Properties : Sodium sulfonate derivatives demonstrate surfactant properties, useful in various industrial applications. These properties may be relevant to sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate as well (Zhiyong Hu et al., 2016).

Chemical Synthesis Improvements

- Improved Synthesis Methods : Research on dye intermediates like 1-Amino-4-bromo-anthraquinone-2-Sodium demonstrates improved synthesis methods that could be applicable to sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate (Liang Yingtang, 2010).

Complex Formation

- Coordination Chemistry : Sodium sulfonate compounds participate in forming complex structures, such as with metal ions, which could be a potential area of application for sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate (J. Atwood et al., 2001).

Analytical Chemistry Applications

- Fluorometric Analysis : Sodium coumarin 6-sulfonate, another sulfonate derivative, is used as a fluorometric ion-pairing reagent, a method potentially applicable to sodium 6-amino-2,3-dihydro-1H-indene-5-sulfonate (Lemseul L. Dent et al., 1981).

作用機序

Target of Action

The primary target of Sodium 6-Amino-2,3-Dihydro-1H-Indene-5-Sulfonate is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are major components of the extracellular matrix . DDR1 plays a crucial role in various biological processes, including cell differentiation, adhesion, migration, and proliferation .

Mode of Action

Sodium 6-Amino-2,3-Dihydro-1H-Indene-5-Sulfonate interacts with DDR1 by binding to it with a high affinity . This binding suppresses the kinase activity of DDR1 . The suppression of DDR1’s kinase activity leads to the inhibition of collagen-induced DDR1 signaling .

Biochemical Pathways

The inhibition of DDR1 signaling affects several biochemical pathways. One of the key pathways influenced is the Epithelial-Mesenchymal Transition (EMT) . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is essential for numerous developmental processes including mesoderm formation and neural tube formation .

Pharmacokinetics

The compound’s ability to bind ddr1 with a high affinity suggests that it may have good bioavailability .

Result of Action

The result of Sodium 6-Amino-2,3-Dihydro-1H-Indene-5-Sulfonate’s action is the potent inhibition of collagen-induced DDR1 signaling and EMT . This leads to the dose-dependent suppression of colony formation of pancreatic cancer cells . It has also shown promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .

Action Environment

The action environment of Sodium 6-Amino-2,3-Dihydro-1H-Indene-5-Sulfonate is largely determined by the presence of its target, DDR1, and the availability of collagens in the extracellular matrix . Environmental factors such as the density of the extracellular matrix and the presence of other signaling molecules may influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

sodium;6-amino-2,3-dihydro-1H-indene-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S.Na/c10-8-4-6-2-1-3-7(6)5-9(8)14(11,12)13;/h4-5H,1-3,10H2,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIPOZFHIKAATK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。